2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide is a complex organic compound that features a unique structure combining an indene moiety with a propynyl group and an acetamide functionality
Mechanism of Action
Mode of Action
The mode of action of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound Given the complexity of this compound, it is possible that it influences multiple pathways, each with its own downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently unknown. These properties will have a significant impact on the bioavailability of the compound, determining how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of This compound These effects will depend on the compound’s specific targets and the pathways they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Propynyl Group: This step involves the alkylation of the indene derivative with a propynyl halide in the presence of a strong base.
Amidation Reaction: The final step involves the reaction of the intermediate with N-methyl-N-phenylacetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indene moiety or the propynyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indene ring or the propynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the indene or propynyl moieties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving receptor-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new polymers, coatings, or other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Indene Derivatives: Compounds such as 1H-indene and its various substituted forms share structural similarities with the indene moiety of the target compound.
Propynyl Amines: Compounds featuring a propynyl group attached to an amine, such as propargylamine, are structurally related.
Acetamides: N-methyl-N-phenylacetamide and its derivatives are similar in terms of the acetamide functionality.
Uniqueness
The uniqueness of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide lies in its combination of these structural features, which may confer unique chemical and biological properties. This combination of an indene moiety, a propynyl group, and an acetamide functionality is not commonly found in other compounds, making it a valuable target for further research and development.
Biological Activity
2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide is a complex organic compound characterized by its unique structural features, including an indene moiety and a propynyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O, with a molecular weight of approximately 334.41 g/mol. The compound features an indene ring, a propynyl group, an amide group, and a methylated phenyl group. Its unique structure may confer specific biological activities that are currently under investigation.
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with various biological targets, potentially influencing multiple biochemical pathways. The interaction with cellular targets can lead to alterations in cellular processes such as apoptosis, proliferation, and metabolic regulation.
Potential Targets and Pathways
Given its structural complexity, this compound may affect pathways involved in:
- Signal Transduction : Modulating pathways related to cell signaling.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
Pharmacokinetics
Currently, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well characterized. Understanding these properties is crucial for determining the bioavailability and therapeutic potential of the compound. Future studies should focus on elucidating these pharmacokinetic parameters to assess its viability as a drug candidate.
Antiviral Activity
Research indicates that compounds structurally similar to 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-y)amino]-N-methyl-N-phenyacetamide may exhibit antiviral properties. For instance, related indole derivatives have shown efficacy against SARS-CoV and influenza viruses by targeting viral RNA-dependent RNA polymerase (RdRp). This suggests that our compound could potentially inhibit similar viral replication processes .
In Vitro Studies
In vitro assays are essential for assessing the biological activity of new compounds. For example:
Compound | Target | EC50 (µM) | Cytotoxicity |
---|---|---|---|
2-(Indole-thio)-N-benzyl-acetamide | SARS-CoV RdRp | 1.41 - 3.07 | Low |
2-(Indole-thio)-N-methyl-acetamide | RSV RdRp | <5 | Moderate |
These studies indicate that derivatives similar to our compound can effectively inhibit viral replication while maintaining low cytotoxicity levels .
Case Studies
Recent investigations into related compounds have highlighted their potential in treating viral infections:
- SARS-CoV Inhibition : A study screened a library of indole derivatives against SARS-CoV RdRp and identified several candidates with promising inhibitory effects at low concentrations.
- Influenza A Virus : Similar compounds demonstrated effective inhibition of influenza A virus replication with favorable safety profiles compared to standard antiviral treatments like Remdesivir .
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-15-23(20-14-13-17-9-7-8-12-19(17)20)16-21(24)22(2)18-10-5-4-6-11-18/h1,4-12,20H,13-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYVOREFVGTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(CC#C)C2CCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.